![molecular formula C12H15N5O3 B12604098 2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one CAS No. 647831-21-8](/img/structure/B12604098.png)
2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one is a heterocyclic compound that features both pyrimidine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable oxazole derivative with a pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyrimidine: Shares the pyrimidine core but lacks the oxazole ring.
5-Oxopentylpyrimidine: Contains the pentyl chain but differs in the functional groups attached.
1,3-Oxazole Derivatives: Similar in containing the oxazole ring but differ in the attached substituents.
Uniqueness
What sets 2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one apart is the combination of the pyrimidine and oxazole rings, which imparts unique chemical and biological properties
Properties
CAS No. |
647831-21-8 |
|---|---|
Molecular Formula |
C12H15N5O3 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2,4-diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H15N5O3/c13-9-7(10(19)17-12(14)16-9)3-1-2-4-8(18)11-15-5-6-20-11/h5-6H,1-4H2,(H5,13,14,16,17,19) |
InChI Key |
IWHRDNAPZZWABP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)C(=O)CCCCC2=C(N=C(NC2=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


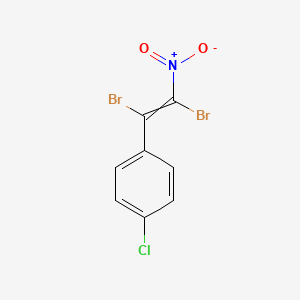

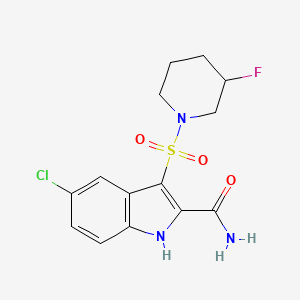
![{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12604060.png)
![Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]-](/img/structure/B12604067.png)
![3'-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12604070.png)
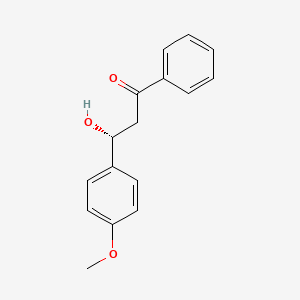
![5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12604085.png)
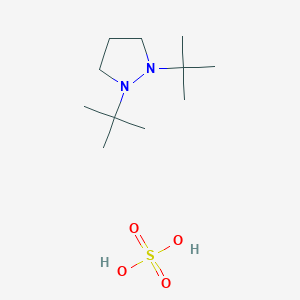

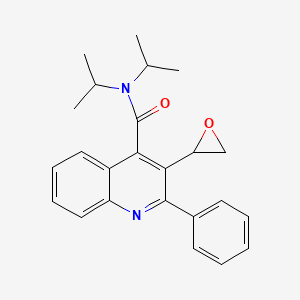
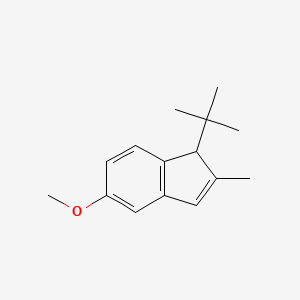
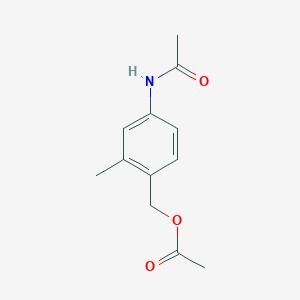
![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)
